![molecular formula C19H18FN7O2 B2714341 2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2180010-40-4](/img/structure/B2714341.png)
2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzoxazole, a piperidine, a triazole, and a pyridazine . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzoxazole and pyridazine rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen in the triazole and pyridazine rings could potentially act as a nucleophile in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the functional groups. Factors such as polarity, solubility, and stability could be influenced by the presence of the various heterocyclic rings and the fluorine atom .Applications De Recherche Scientifique
Molecular Structure and Interactions
The molecular structure of compounds similar to "2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one" often features complex conformational dynamics and intermolecular interactions. For instance, compounds with piperazine and benzoxazole rings, such as risperidone, demonstrate intricate crystal structures and hydrogen bonding patterns that contribute to their pharmacological activities (Wang, Pan, 2006). These structural insights are crucial for understanding the interaction mechanisms with biological targets and can guide the design of new therapeutic agents.
Pharmacokinetics and Metabolism
Research on compounds containing elements of our compound of interest has highlighted the impact of structural modifications on pharmacokinetics and metabolism. For example, studies on anaplastic lymphoma kinase inhibitors, which share structural motifs with our compound, provide insights into how modifications can affect systemic clearance and metabolic stability (Teffera et al., 2013). Understanding these properties is essential for optimizing the therapeutic potential and safety profiles of new drug candidates.
Antimicrobial Activities
Compounds featuring 1,2,4-triazole derivatives have been investigated for their antimicrobial activities. Synthesis and evaluation of new triazole derivatives, including those structurally related to our compound, have shown promising antimicrobial properties against various microorganisms (Bektaş et al., 2007). This indicates the potential of such compounds to contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Antihistaminic and Anti-inflammatory Activities
Compounds with piperazine substituents, similar to the structure of interest, have been explored for their antihistaminic and anti-inflammatory activities. Research in this area has led to the discovery of compounds that inhibit eosinophil infiltration and exhibit antihistaminic effects, suggesting potential applications in treating allergic conditions and inflammatory diseases (Gyoten et al., 2003). These findings underscore the therapeutic relevance of structurally complex compounds in modulating immune responses.
Luminescent Properties and Photo-induced Electron Transfer
Orientations Futures
Mécanisme D'action
The compound contains a benzoxazole ring, which is found in many biologically active compounds . Benzoxazole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a 1,2,4-triazole ring, which is another common feature in many pharmacologically active compounds . 1,2,4-Triazole derivatives have been found to exhibit various biological activities as well .
Propriétés
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O2/c20-14-1-2-16-15(9-14)23-19(29-16)25-7-5-13(6-8-25)10-26-18(28)4-3-17(24-26)27-12-21-11-22-27/h1-4,9,11-13H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZGGLYWJBJICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC5=C(O4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
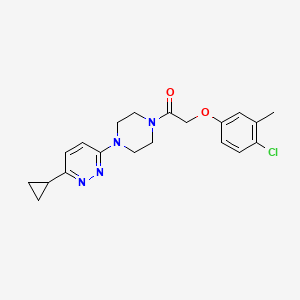
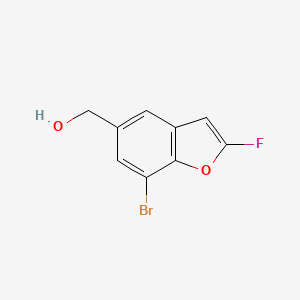
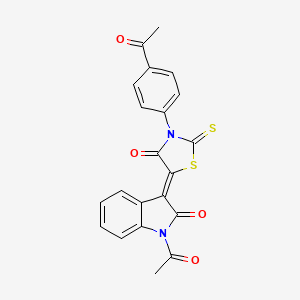
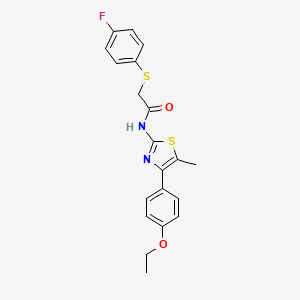

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)
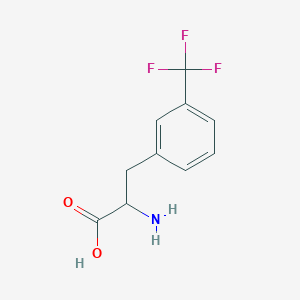

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2714275.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)
![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
